molecular formula C7H11NO5 B1452297 2-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1159599-99-1

2-Oxa-6-azaspiro[3.3]heptane oxalate

Cat. No.: B1452297
CAS No.: 1159599-99-1
M. Wt: 189.17 g/mol
InChI Key: KOUVDKDABFOPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-6-azaspiro[3.3]heptane oxalate is a useful research compound. Its molecular formula is C7H11NO5 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Oxa-6-azaspiro[3.3]heptane oxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound has the molecular formula C12H20N2O6C_{12}H_{20}N_{2}O_{6} and a molecular weight of approximately 144.15 g/mol. Its structure includes a spirocyclic framework that enhances its interaction with biological targets, allowing it to modulate various biochemical pathways effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can fit into active sites or binding pockets, leading to:

  • Inhibition of Enzyme Activity: It can inhibit enzymes involved in critical metabolic pathways, which may be beneficial in treating diseases such as cancer.
  • Modulation of Receptor Signaling: By altering receptor activity, it can influence cellular responses, potentially leading to therapeutic effects in various conditions.

Cancer Research

One of the most promising applications of this compound is in the development of epidermal growth factor receptor (EGFR) kinase inhibitors . These inhibitors are crucial for targeting certain types of cancers, particularly non-small cell lung cancer (NSCLC). Research indicates that compounds derived from this compound exhibit potent inhibitory effects on EGFR, making them valuable in anticancer drug design .

Neurodegenerative Diseases

The compound also shows potential as a leucine-rich repeat kinase 2 (LRRK2) inhibitor , which is relevant for Parkinson's disease research. Inhibiting LRRK2 can help mitigate neurodegeneration associated with this condition, providing a pathway for developing new therapeutic strategies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on EGFR Inhibition:
    • Researchers synthesized derivatives of this compound and evaluated their potency against EGFR.
    • Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating significant inhibitory effects on cell proliferation in cancer cell lines.
  • LRRK2 Inhibition Study:
    • A preclinical study assessed the efficacy of this compound as an LRRK2 inhibitor.
    • The findings revealed that the compound effectively reduced LRRK2 activity, suggesting its potential as a therapeutic agent for Parkinson's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
1-Azaspiro[3.3]heptaneLacks oxygen atomMinimal biological activity
1-Thia-6-azaspiro[3.3]heptaneContains sulfurAntimicrobial properties
2-Oxa-7-azaspiro[3.5]nonaneAdditional ring structurePotential neuroprotective effects
This compound Contains oxygen instead of sulfurPotent EGFR and LRRK2 inhibition

Properties

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUVDKDABFOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693397
Record name Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159599-99-1
Record name Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-(toluene-4-sulfonyl)-2-oxa-6-aza-spiro[3.3]heptane (128) (1.27 g, 5 mmol) in MeOH (10 mL) was added magnesium chips. The mixture was reacted using ultrasound at RT for 20 mins. Oxalic acid was added and the mixture was stirred for 15 min, then concentrated to give oxalate salt (129) (1.06 g, 3.68 mmol, yield: 73.6%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-6-azaspiro[3.3]heptane oxalate
Reactant of Route 2
2-Oxa-6-azaspiro[3.3]heptane oxalate
Reactant of Route 3
2-Oxa-6-azaspiro[3.3]heptane oxalate
Reactant of Route 4
2-Oxa-6-azaspiro[3.3]heptane oxalate
Reactant of Route 5
2-Oxa-6-azaspiro[3.3]heptane oxalate
Reactant of Route 6
2-Oxa-6-azaspiro[3.3]heptane oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.